Cas no 131667-57-7 (tert-butyl 1,2,3,4-tetrahydropyridine-1-carboxylate)

tert-butyl 1,2,3,4-tetrahydropyridine-1-carboxylate structure
131667-57-7 structure
Productnaam:tert-butyl 1,2,3,4-tetrahydropyridine-1-carboxylate
CAS-nummer:131667-57-7
MF:C10H17NO2
MW:183.24748301506
MDL:MFCD00798175
CID:64120
PubChem ID:329762954

tert-butyl 1,2,3,4-tetrahydropyridine-1-carboxylate Chemische en fysische eigenschappen

Naam en identificatie

    • tert-Butyl 3,4-dihydropyridine-1(2H)-carboxylate
    • 1-N-Boc-3,4-dihydro-2H-pyridine
    • N-Boc-34-dihydro-2H-pyridine
    • tert-butyl 3,4-dihydro-2H-pyridine-1-carboxylate
    • 1-Boc-3,4-dihydro-2H-pyridine
    • 3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
    • N-Boc-2,3-dihydro-2H-pyridine
    • N-Boc-tetrahydropyridine
    • N-tert-butyloxycarbonyl-1,2,3,4-tetrahydropyridine
    • tert-butyl 1,2,3,4-tetrahydro-1-pyridinecarboxylate
    • REF DUPL: 1-N-Boc-3,4-dihydro-2H-pyridine
    • tert-Butyl 3,4-dihydro-1(2H)-pyridinecarboxylate
    • 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, 1,1-dimethylethyl ester
    • N-Boc-3,4-dihydro-2H-pyridine
    • N-Boc-3,4-dihydro-2H-pyridine 97%
    • tert-butyl 1,2,3,4-tetrahydropyridine-1-carboxylate
    • 1-Boc-1,2,3,4-tetrahydropyridine
    • N-Boc-3,4-dihydro-2H-pyridine, 97%
    • VIBQTJLMJANION-UHFFFAOYSA-N
    • FT-0687232
    • tert-Butyl3,4-dihydropyridine-1(2H)-carboxylate
    • AKOS015914298
    • SB23189
    • AC-6547
    • SY064270
    • CS-0009353
    • SCHEMBL2600436
    • 131667-57-7
    • DTXSID50440316
    • AS-38533
    • 1-t-boc-5,6-didehydropiperidine
    • MFCD00798175
    • EN300-657173
    • MDL: MFCD00798175
    • Inchi: 1S/C10H17NO2/c1-10(2,3)13-9(12)11-7-5-4-6-8-11/h5,7H,4,6,8H2,1-3H3
    • InChI-sleutel: VIBQTJLMJANION-UHFFFAOYSA-N
    • LACHT: CC(C)(C)OC(=O)N1C=CCCC1

Berekende eigenschappen

  • Exacte massa: 183.12600
  • Monoisotopische massa: 183.125928785g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 3
  • Complexiteit: 216
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 29.5Ų
  • XLogP3: 1.9

Experimentele eigenschappen

  • Kleur/vorm: Colorless to Yellow Liquid
  • Dichtheid: 0.988 g/mL at 25 °C
  • Kookpunt: 254 ºC
  • Vlampunt: Fahrenheit: 199.4 ° f < br / > Celsius: 93 ° C < br / >
  • Brekindex: n20/D 1.477
  • PSA: 29.54000
  • LogboekP: 2.46890

tert-butyl 1,2,3,4-tetrahydropyridine-1-carboxylate Beveiligingsinformatie

  • Symbool: GHS06 GHS09
  • Signaalwoord:Danger
  • Gevaarverklaring: H301-H400
  • Waarschuwingsverklaring: P273-P301+P310
  • Vervoersnummer gevaarlijk materiaal:UN 2810 6.1 / PGIII
  • WGK Duitsland:3
  • Code gevarencategorie: 25-50
  • Veiligheidsinstructies: 45-61
  • Identificatie van gevaarlijk materiaal: T N
  • Opslagvoorwaarde:2-8 °C

tert-butyl 1,2,3,4-tetrahydropyridine-1-carboxylate Douanegegevens

  • HS-CODE:2933399090
  • Douanegegevens:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

tert-butyl 1,2,3,4-tetrahydropyridine-1-carboxylate Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-657173-0.1g
tert-butyl 1,2,3,4-tetrahydropyridine-1-carboxylate
131667-57-7 95%
0.1g
$27.0 2023-03-12
Chemenu
CM172780-1g
tert-butyl 3,4-dihydropyridine-1(2H)-carboxylate
131667-57-7 96%
1g
$81 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1079336-5g
tert-Butyl 3,4-dihydropyridine-1(2H)-carboxylate
131667-57-7 98%
5g
¥2335.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1079336-10g
tert-Butyl 3,4-dihydropyridine-1(2H)-carboxylate
131667-57-7 98%
10g
¥5001.00 2024-08-09
abcr
AB289165-5 g
1-Boc-3,4-dihydro-2H-pyridine
131667-57-7
5g
€280.60 2022-03-25
AstaTech
66867-1/G
1-N-BOC-3,4-DIHYDRO-2H-PYRIDINE
131667-57-7 96%
1g
$83 2023-09-16
Enamine
EN300-657173-50.0g
tert-butyl 1,2,3,4-tetrahydropyridine-1-carboxylate
131667-57-7 95%
50.0g
$2294.0 2023-03-12
TRC
B658975-100mg
1-N-Boc-3,4-Dihydro-2H-pyridine
131667-57-7
100mg
$ 80.00 2022-06-07
Apollo Scientific
OR47889-1g
N-Boc-3,4-dihydro-2H-pyridine
131667-57-7 98%
1g
£41.00 2025-02-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZS2160-1G
tert-butyl 1,2,3,4-tetrahydropyridine-1-carboxylate
131667-57-7 95%
1g
¥ 646.00 2023-03-31

tert-butyl 1,2,3,4-tetrahydropyridine-1-carboxylate Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 2 h, -78 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Water ;  -78 °C
Referentie
Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives
Chen, Cheng; et al, Organic & Biomolecular Chemistry, 2017, 15(25), 5364-5372

Productiemethode 2

Reactievoorwaarden
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  3 h, 20 °C
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 2 h, -78 °C
2.2 Reagents: Potassium sodium tartrate Solvents: Water ;  -78 °C
Referentie
Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives
Chen, Cheng; et al, Organic & Biomolecular Chemistry, 2017, 15(25), 5364-5372

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Toluene ,  Tetrahydrofuran ;  rt → -78 °C
1.2 Solvents: Tetrahydrofuran ;  1.5 h, -78 °C
1.3 Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C; 1 h, -78 °C → rt
2.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  2 h, rt → 50 °C
Referentie
Preparation and Suzuki-Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters
Occhiato, Ernesto G.; et al, Journal of Organic Chemistry, 2005, 70(18), 7324-7330

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  2 h, rt → 50 °C
Referentie
Preparation and Suzuki-Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters
Occhiato, Ernesto G.; et al, Journal of Organic Chemistry, 2005, 70(18), 7324-7330

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 2 h, -78 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Water ;  3 h, rt
Referentie
Backbone-Modified C2-Symmetrical Chiral Bisphosphine TMS-QuinoxP*: Asymmetric Borylation of Racemic Allyl Electrophiles
Iwamoto, Hiroaki ; et al, Journal of the American Chemical Society, 2021, 143(17), 6413-6422

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Zirconocene chloride hydride Solvents: Tetrahydrofuran ;  rt
Referentie
Hydrozirconation of four-, five-, six- and seven-membered N-alkoxycarbonyl lactams to lactamols
Piperno, Anna; et al, Tetrahedron Letters, 2011, 52(51), 6880-6882

tert-butyl 1,2,3,4-tetrahydropyridine-1-carboxylate Raw materials

tert-butyl 1,2,3,4-tetrahydropyridine-1-carboxylate Preparation Products

tert-butyl 1,2,3,4-tetrahydropyridine-1-carboxylate Gerelateerde literatuur

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:131667-57-7)tert-butyl 1,2,3,4-tetrahydropyridine-1-carboxylate
A2753
Zuiverheid:99%/99%
Hoeveelheid:5g/25g
Prijs ($):268.0/898.0